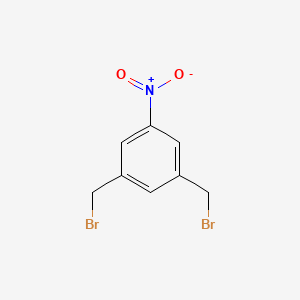

1,3-Bis(bromomethyl)-5-nitrobenzene

Description

Significance of Bis(halomethyl)aromatic Compounds in Contemporary Organic Synthesis

Bis(halomethyl)aromatic compounds, a class to which 1,3-bis(bromomethyl)-5-nitrobenzene belongs, are cornerstone reagents in modern organic synthesis. Their significance stems from the two reactive halomethyl (-CH₂X) groups attached to a central aromatic ring. These groups function as potent electrophiles, making them excellent substrates for nucleophilic substitution reactions, particularly of the SN2 type. nih.gov This reactivity allows for the facile connection of the aromatic core to a wide variety of other molecules.

Bromomethyl derivatives are often considered more versatile than their chloromethyl counterparts due to the higher reactivity of the carbon-bromine bond, which is a better leaving group. uh.edu This enhanced reactivity makes bis(bromomethyl)arenes powerful alkylating agents, enabling the construction of C-C, C-O, C-N, and C-S bonds. They serve as crucial precursors for a range of molecules, including:

Macrocycles and Cages: By reacting bis(halomethyl)aromatics with difunctional nucleophiles, chemists can construct large, ring-like molecules known as macrocycles. nih.gov These structures are fundamental in host-guest chemistry and the development of molecular sensors.

Polymers and Functional Materials: These compounds can act as cross-linkers or monomers in polymerization reactions, leading to materials with specific thermal, mechanical, or electronic properties. For instance, on-surface dehalogenative coupling of bis(halomethyl)naphthalene has been used to generate polymers like poly(o-naphthylene vinylene). mpg.de

Aromatic Dialdehydes: Bis(halomethyl)arenes can be efficiently converted into the corresponding aromatic dialdehydes. researchgate.net These dialdehydes are themselves valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The utility of these compounds is further enhanced by the ability to modify the central aromatic ring with other substituents. These additional groups can tune the electronic properties and steric environment of the molecule, allowing for highly selective and controlled synthetic transformations. uh.edu

Overview of Strategic Research Applications of this compound

The unique trifunctional nature of this compound makes it a strategic component in targeted synthetic projects. The two bromomethyl groups provide sites for building larger molecular frameworks, while the electron-withdrawing nitro group modulates the molecule's reactivity and can be converted into other functional groups, such as an amine, in subsequent steps.

A notable research application involves its use as a key building block in the synthesis of novel macrocycles within the field of supramolecular chemistry. In one study, this compound was employed in a fragment coupling strategy to create a nitrobenzene-containing hemicucurbituril. mpg.de This synthesis was achieved through a nucleophilic substitution reaction where the two bromomethyl groups reacted with 2-imidazolidinone under alkaline conditions to form the larger macrocyclic structure. mpg.de

The resulting macrocycle, which incorporates the nitrobenzene (B124822) unit into its framework, was found to possess interesting properties. After the reduction of the nitro group to an amine, the final aminobenzene-containing hemicucurbituril was investigated as a fluorescent chemosensor. mpg.de It demonstrated a strong and selective interaction with iron(III) ions (Fe³⁺), forming a 1:1 complex and indicating its potential for use in selective ion detection. mpg.de This work highlights how this compound serves not just as a structural linker but as a precursor to a functional moiety within a complex, engineered molecule.

Compound Properties

Below are the key chemical properties of this compound.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 51760-20-4 achemblock.com |

| Molecular Formula | C₈H₇Br₂NO₂ achemblock.com |

| Molecular Weight | 308.95 g/mol chemicalbook.com |

| SMILES | C1=C(C=C(C=C1CBr)N+[O-])CBr |

| InChI Key | QYSIUHPRIGFUPX-UHFFFAOYSA-N |

Crystallographic Data of an Isomer

For structural context, the crystallographic data for the related isomer, 1,3-Bis(bromomethyl)-2-nitrobenzene, is provided below. This data illustrates the typical solid-state conformation of such molecules.

| Crystal Data | Value |

|---|---|

| Molecular Formula | C₈H₇Br₂NO₂ |

| Molecular Weight (Mr) | 308.97 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 7.7837 (13) |

| b (Å) | 7.7573 (13) |

| c (Å) | 15.938 (3) |

| β (°) | 90.933 (3) |

| Volume (V) (Å3) | 962.2 (3) |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(bromomethyl)-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c9-4-6-1-7(5-10)3-8(2-6)11(12)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSIUHPRIGFUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395347 | |

| Record name | 1,3-bis(bromomethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-20-4 | |

| Record name | 1,3-bis(bromomethyl)-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Bis Bromomethyl 5 Nitrobenzene

Direct Halogenation Approaches

Direct halogenation focuses on the conversion of the methyl groups of 1,3-dimethyl-5-nitrobenzene (B1662109) into bromomethyl groups. The most effective and widely utilized method is side-chain radical bromination.

Radical Bromination of 1,3-Dimethyl-5-nitrobenzene

The carbon-hydrogen bonds at the benzylic positions of 1,3-dimethyl-5-nitrobenzene are weaker than typical alkyl C-H bonds. masterorganicchemistry.com This is due to the resonance stabilization of the resulting benzylic radical, which delocalizes the unpaired electron over the aromatic ring. libretexts.orgchemistrysteps.com This inherent stability makes the benzylic hydrogens particularly susceptible to abstraction by radicals, forming the basis of selective side-chain bromination. pearson.comkhanacademy.org

The choice of brominating agent and radical initiator is critical for achieving high yields and minimizing side reactions. The reaction, often referred to as a Wohl-Ziegler reaction when N-Bromosuccinimide is used, requires conditions that favor the formation of bromine radicals (Br•). wikipedia.orgstudy.com

N-Bromosuccinimide (NBS): NBS is the most common and effective reagent for benzylic bromination. masterorganicchemistry.com Its primary advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is generated in situ by the reaction of NBS with trace amounts of HBr. chemistrysteps.comyoutube.com This controlled release of Br₂ minimizes competitive electrophilic addition to the aromatic ring. masterorganicchemistry.com

Molecular Bromine (Br₂): While elemental bromine can be used, its application in radical bromination requires initiation by UV light or high temperatures. A significant drawback is its tendency to participate in electrophilic aromatic substitution, leading to unwanted ring bromination, especially in the absence of a radical initiator.

Radical Initiators: To facilitate the homolytic cleavage of the bromine source and initiate the radical chain reaction, initiators are typically required, especially at lower temperatures. chemicalbook.com

Azobisisobutyronitrile (AIBN): AIBN is a widely used thermal initiator. It decomposes upon heating (typically between 66°C and 72°C) to produce two carbon-centered radicals and a molecule of nitrogen gas, which is a strong thermodynamic driving force for the decomposition. study.comwikipedia.org These radicals then initiate the chain reaction.

Dibenzoyl Peroxide (BPO): BPO is another common thermal initiator that cleaves upon heating to form benzoyloxy radicals. rsc.org It serves a similar purpose to AIBN in initiating the bromination process.

The selection of these reagents is often interdependent, as summarized in the table below.

| Brominating Agent | Common Initiator(s) | Key Advantages | Considerations |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN, Dibenzoyl Peroxide (BPO), UV Light | High selectivity for benzylic position; minimizes ring bromination. masterorganicchemistry.com | Requires an initiator; reaction can be vigorous. |

| Bromine (Br₂) | UV Light, Heat | Direct source of bromine. | Less selective; can lead to electrophilic aromatic substitution as a side reaction. quora.com |

| HBr / H₂O₂ | AIBN, UV Light | In situ generation of bromine. google.comgoogle.com | Requires careful control of stoichiometry. google.com |

The solvent system and external conditions such as temperature and light play a crucial role in the efficiency and selectivity of radical bromination.

Solvent Choice: The ideal solvent should be inert to the reaction conditions (i.e., resistant to radical attack) and capable of dissolving the substrate.

Carbon Tetrachloride (CCl₄): Historically, CCl₄ was the solvent of choice for NBS brominations due to its inertness. wikipedia.org However, due to its toxicity and environmental concerns, its use has been largely discontinued.

Alternative Solvents: More environmentally benign and safer alternatives have been successfully employed. These include chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) and non-chlorinated options such as acetonitrile, cyclohexane, and hexanes. researchgate.netreddit.comresearchgate.net Acetonitrile, in particular, has been shown to improve yields and reproducibility in some cases. researchgate.net

Reaction Conditions:

Temperature: Reactions initiated by thermal initiators like AIBN or BPO require heating to a temperature sufficient to cause their decomposition into radicals. wikipedia.org

Irradiation: Photochemical initiation using a light source (e.g., a sunlamp or UV lamp) is an effective method to generate bromine radicals from Br₂ or NBS, often allowing the reaction to proceed at lower temperatures. youtube.com

The table below summarizes common solvent systems and their characteristics for benzylic bromination.

| Solvent | Typical Initiator | Advantages | Disadvantages |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | AIBN, BPO, Light | Inert, traditional solvent. wikipedia.org | Toxic, environmentally harmful. |

| Acetonitrile (CH₃CN) | AIBN, BPO | Less toxic alternative, can improve yield. researchgate.netreddit.com | Polar, may not be suitable for all substrates. |

| 1,2-Dichloroethane (DCE) | AIBN, BPO | Effective replacement for CCl₄. researchgate.net | Chlorinated solvent. |

| Cyclohexane / Hexanes | AIBN, BPO, Light | Non-polar, inert, safer alternatives. reddit.com | Lower solvency for some polar substrates. |

The bromination of the benzylic positions of 1,3-dimethyl-5-nitrobenzene proceeds via a free-radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. masterorganicchemistry.compearson.com

Initiation: The reaction begins with the homolytic cleavage of the initiator (e.g., AIBN) or the bromine source (NBS or Br₂) to generate a small number of radicals. wikipedia.org In the case of NBS, a bromine radical (Br•) is formed, which starts the chain. chemistrysteps.com

Propagation: This stage consists of a two-step cycle that produces the product and regenerates the chain-carrying radical.

Step 1: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 1,3-dimethyl-5-nitrobenzene. This is the rate-determining step and results in the formation of a resonance-stabilized 3-(bromomethyl)-5-methyl-nitrobenzyl radical and a molecule of hydrogen bromide (HBr).

Step 2: The benzylic radical then reacts with a molecule of Br₂ (which is either added directly or generated from the reaction of HBr with NBS) to form the monobrominated product, 1-(bromomethyl)-3-methyl-5-nitrobenzene, and a new bromine radical. pearson.com This new bromine radical can then participate in another cycle of propagation. The process is repeated on the second methyl group to yield the final product, 1,3-bis(bromomethyl)-5-nitrobenzene.

Termination: The reaction is concluded when two radicals combine to form a stable, non-radical species. This can occur through various combinations, such as two bromine radicals forming Br₂, or a bromine radical and a benzylic radical combining.

Stepwise Bromination via Electrophilic Substitution

Electrophilic aromatic substitution is a fundamentally different pathway from radical substitution. This type of reaction involves the substitution of a hydrogen atom on the aromatic ring itself, rather than on the alkyl side chains. orgsyn.org Reagents such as Br₂ with a Lewis acid catalyst (e.g., FeBr₃) promote the bromination of the benzene (B151609) ring.

In the context of 1,3-dimethyl-5-nitrobenzene, the nitro group is a powerful deactivating group and a meta-director, while the two methyl groups are weak activating groups and ortho, para-directors. The directing effects of the substituents would lead to electrophilic attack on the aromatic ring, not the methyl groups. Therefore, electrophilic substitution is not a direct method for the synthesis of this compound from 1,3-dimethyl-5-nitrobenzene. It would instead be a method to produce ring-brominated derivatives, such as 2-bromo-1,3-dimethyl-5-nitrobenzene. nih.gov

Multi-Step Functionalization Routes from Benzene Derivatives

While direct bromination of 1,3-dimethyl-5-nitrobenzene is the most straightforward approach, this compound can also be synthesized via multi-step pathways starting from simpler benzene derivatives. The design of such syntheses requires careful consideration of the order of reactions to ensure correct regiochemistry, dictated by the directing effects of the substituents introduced at each stage. libretexts.orglibretexts.org

A plausible synthetic route could begin with a readily available starting material like m-xylene (B151644) (1,3-dimethylbenzene).

Nitration: The first step would be the nitration of m-xylene. The two methyl groups are ortho, para-directors. Nitration will preferentially occur at the 4-position (para to one methyl and ortho to the other) and the 2-position (ortho to both). However, nitration at the 5-position, which is sterically less hindered and meta to both methyl groups, can be achieved to form 1,3-dimethyl-5-nitrobenzene.

Radical Bromination: Once 1,3-dimethyl-5-nitrobenzene is synthesized, it can be subjected to the radical bromination conditions described in section 2.1.1. This step introduces the two bromomethyl groups to yield the final product.

This multi-step approach allows for the construction of the target molecule from simpler, less functionalized precursors, which can be advantageous depending on the availability and cost of the starting materials. youtube.com

Strategic Introduction of the Nitro Group

A direct approach to this compound involves the electrophilic nitration of 1,3-bis(bromomethyl)benzene (B165771). This method, in principle, offers a straightforward route; however, it presents significant chemical challenges. The bromomethyl groups are benzylic and, therefore, susceptible to oxidation under the harsh conditions of classical nitration reactions, which typically employ a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgacs.org This can lead to the formation of undesired byproducts such as benzaldehydes or benzoic acids, thereby reducing the yield of the desired product.

The mechanism of aromatic nitration involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. acs.org The nitronium ion then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction. acs.org

Key Challenges in the Direct Nitration of 1,3-Bis(bromomethyl)benzene:

| Challenge | Description | Potential Mitigation Strategies |

| Oxidation of Bromomethyl Groups | The benzylic C-H bonds are prone to oxidation by strong oxidizing agents like concentrated nitric acid, leading to the formation of aldehydes or carboxylic acids. libretexts.org | Use of milder nitrating agents (e.g., N-nitrosuccinimide, N-nitrosaccharin), or employing protecting group strategies for the bromomethyl functionalities, although this adds extra steps to the synthesis. unibe.chorganic-chemistry.org |

| Reaction Control | The reaction can be highly exothermic and may lead to over-nitration or decomposition of the starting material. | Careful control of reaction temperature and slow, controlled addition of the nitrating agent. |

| Isomeric Purity | While the two bromomethyl groups are meta-directing, the introduction of the nitro group could potentially lead to a mixture of isomers, although the 5-position is sterically and electronically favored. | Purification of the final product through techniques such as recrystallization or chromatography. |

Due to these challenges, alternative synthetic routes that avoid the direct nitration of a molecule with sensitive benzylic halides are often preferred.

Selective Bromomethylation via Reduction-Bromination Sequences (e.g., from Nitroisophthalic Acid)

A more controlled and widely applicable approach to the synthesis of this compound involves a multi-step sequence starting from 5-nitroisophthalic acid. This method strategically circumvents the issues associated with the direct nitration of benzylic bromides by introducing the nitro group at an early stage and constructing the bromomethyl groups later in the synthesis.

Reduction of 5-Nitroisophthalic Acid: The dicarboxylic acid is selectively reduced to the corresponding diol, 1,3-bis(hydroxymethyl)-5-nitrobenzene.

Bromination of the Diol: The resulting diol is then converted to the target compound, this compound.

Step 1: Selective Reduction of 5-Nitroisophthalic Acid

A critical aspect of this step is the use of a reducing agent that is chemoselective for the carboxylic acid functional groups while leaving the nitro group intact. Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), have proven to be highly effective for this transformation. nih.govnih.gov These reagents readily reduce carboxylic acids to alcohols under mild conditions and are known to be tolerant of nitro groups. nih.govnih.gov

The reaction proceeds via the formation of a boronate ester intermediate, which is then hydrolyzed during the workup to yield the desired diol.

Reaction Conditions for Selective Reduction:

| Starting Material | Reagent | Solvent | Key Conditions | Product |

| 5-Nitroisophthalic acid | Borane-tetrahydrofuran (BH₃-THF) | Tetrahydrofuran (THF) | Room temperature or gentle heating | 1,3-Bis(hydroxymethyl)-5-nitrobenzene |

Step 2: Bromination of 1,3-Bis(hydroxymethyl)-5-nitrobenzene

The conversion of the benzylic alcohols in 1,3-bis(hydroxymethyl)-5-nitrobenzene to the corresponding bromides can be achieved using various standard brominating agents. Reagents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) are commonly employed for this purpose. jrfglobal.comyoutube.com

The reaction with PBr₃ typically proceeds via an Sₙ2 mechanism, involving the formation of a good leaving group from the alcohol and subsequent displacement by the bromide ion. youtube.com

Common Reagents for Bromination of Benzylic Alcohols:

| Reagent | Advantages | Disadvantages |

| Phosphorus Tribromide (PBr₃) | High reactivity, good yields, generally avoids carbocation rearrangements. youtube.com | Moisture sensitive, corrosive. |

| Hydrobromic Acid (HBr) | Readily available, cost-effective. | Can sometimes lead to side reactions, especially with substrates prone to carbocation formation. libretexts.org |

This reduction-bromination sequence provides a reliable and high-yielding route to this compound, making it a preferred method in many synthetic applications.

Emerging and Sustainable Synthetic Protocols

In recent years, there has been a significant drive towards the development of more environmentally friendly and sustainable chemical processes. This has led to the exploration of new methodologies for both nitration and bromination reactions that could potentially be applied to the synthesis of this compound.

Sustainable Nitration Approaches:

Traditional nitration methods generate large amounts of acidic waste. Modern research focuses on alternatives that minimize this environmental impact.

Solid-Supported Reagents: The use of solid acid catalysts or nitrating agents adsorbed onto solid supports, such as silica gel, can simplify product purification and potentially allow for catalyst recycling. acs.org

Photocatalytic Nitration: Visible-light photocatalysis has emerged as a mild and selective method for the introduction of nitro groups, often using bench-stable organic nitrating reagents. unibe.chresearchgate.net This approach can offer improved functional group tolerance and avoid the use of strong acids.

Biocatalytic Nitration: While still in its early stages of development, the use of enzymes to catalyze nitration reactions represents a potentially highly selective and environmentally benign synthetic route. acs.org

Green Bromination Methods:

Efforts to develop greener bromination protocols focus on replacing hazardous reagents and solvents.

In Situ Generation of Bromine: Methods that generate bromine in situ from safer precursors, such as a bromide-bromate couple with an acid, can avoid the handling and storage of elemental bromine. researchgate.net

Environmentally Benign Reagents: The use of reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in greener solvents like tetrahydrofuran (THF) presents a more sustainable alternative to traditional brominating agents.

While these emerging protocols have not yet been specifically optimized for the synthesis of this compound, they represent promising future directions for a more sustainable production of this important chemical intermediate.

Nucleophilic Substitution Reactions at Bromomethyl Centers

The core reactivity of this compound lies in the nucleophilic displacement of the bromide ions from the two methyl groups attached to the benzene ring. nih.gov These benzylic positions are activated towards SN2 reactions, making the compound an excellent precursor for bifunctional molecules. nih.gov

Nitrogen nucleophiles readily react with this compound to form new carbon-nitrogen bonds. For instance, reaction with primary or secondary amines leads to the corresponding di-substituted amines. A particularly useful reaction involves sodium azide (B81097), which displaces both bromine atoms to form the corresponding diazide, 1,3-bis(azidomethyl)-5-nitrobenzene. This diazide is a key intermediate that can be generated in situ and used directly in subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to synthesize bis(1,2,3-triazole) derivatives. nih.gov

Table 1: Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 1,3-Bis((alkylamino)methyl)-5-nitrobenzene |

| Azide | Sodium Azide (NaN₃) | 1,3-Bis(azidomethyl)-5-nitrobenzene |

Oxygen-based nucleophiles, such as alkoxides and phenoxides, react with this compound to yield diether compounds. The reaction proceeds via a Williamson ether synthesis-type mechanism, where the alkoxide displaces the bromide. Similarly, carboxylate salts can be employed to form diesters. These reactions are fundamental in creating larger molecules with specific functionalities and are often used in the synthesis of complex host molecules and macrocycles.

Table 2: Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1,3-Bis(methoxymethyl)-5-nitrobenzene |

| Carboxylate | Sodium Acetate (CH₃COONa) | 1,3-Bis((acetoxy)methyl)-5-nitrobenzene |

Sulfur nucleophiles, particularly thiolates (RS⁻), are highly effective for substitution reactions with benzylic halides like this compound. msu.edumasterorganicchemistry.com Thiolates are excellent nucleophiles and readily displace the bromide ions to form stable thioethers (sulfides). masterorganicchemistry.com This reaction is a cornerstone in the synthesis of sulfur-containing macrocycles and other ligands, leveraging the strong nucleophilicity of sulfur compared to oxygen. msu.edu The reaction typically proceeds by deprotonating a thiol with a base to form the more nucleophilic thiolate, which then attacks the electrophilic carbon of the bromomethyl group in an SN2 fashion. masterorganicchemistry.comlibretexts.org

Table 3: Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 1,3-Bis((methylthio)methyl)-5-nitrobenzene |

| Thiourea | (NH₂)₂C=S | Intermediate alkyl isothiourea salt |

The this compound molecule is achiral and possesses C2v symmetry. The two bromomethyl groups are chemically equivalent. Consequently, in most substitution reactions, achieving mono-substitution selectively over di-substitution is the primary regiochemical challenge. By carefully controlling stoichiometry (e.g., using one equivalent of the nucleophile) and reaction conditions (e.g., low temperature), it is often possible to favor the formation of the mono-substituted product. However, due to the high reactivity of the benzylic bromide, mixtures of mono- and di-substituted products are common. Stereochemistry becomes a factor only if a chiral nucleophile or a chiral catalyst is introduced, which would result in the formation of diastereomers.

To improve the efficiency and yield of nucleophilic substitution reactions involving this compound, various catalytic methods can be employed. Phase-transfer catalysis (PTC) is particularly effective for reactions where the nucleophile (e.g., sodium azide or a thiolate salt) is soluble in an aqueous phase while the substrate is soluble in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the nucleophilic anion into the organic phase, accelerating the reaction. For specific reactions like the CuAAC following azide formation, copper(I) catalysts, often stabilized by ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are essential for promoting the cycloaddition step. nih.gov

Transformations of the Nitro Group

The nitro group on the aromatic ring is a versatile functional handle that can be chemically transformed after the desired substitutions have been performed at the bromomethyl centers. The most common and synthetically valuable transformation is the reduction of the nitro group to an amine (–NH₂). This reduction can be achieved using a variety of standard reducing agents, such as:

Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl)

Iron (Fe) or Zinc (Zn) powder in acidic medium

Catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst)

This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the benzene ring. It also provides a new reactive site (the amine) for further functionalization, such as amide bond formation or diazotization, thereby opening up pathways to a wider range of complex molecules.

Catalytic Hydrogenation and Other Reduction Pathways to Amino Derivatives

The reduction of the nitro group on the aromatic ring to a primary amine is a fundamental transformation. This can be achieved through various methods, with catalytic hydrogenation being one of the most common and environmentally benign. bohrium.comncert.nic.in The choice of catalyst and reaction conditions is crucial to ensure high selectivity, especially to avoid unwanted reactions of the reactive bromomethyl groups.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas with a metal catalyst. ncert.nic.in Catalysts such as Raney nickel, palladium-on-carbon (Pd/C), and platinum(IV) oxide are frequently employed. ncert.nic.inwikipedia.org For substrates with sensitive functional groups, controlling the reaction conditions (pressure, temperature) and choosing the right catalyst is key to achieving chemoselectivity. researchgate.netosti.gov For instance, certain nickel-based catalysts have shown high activity and selectivity for the hydrogenation of substituted nitroarenes under mild conditions. bohrium.com

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium like hydrochloric acid. surendranatheveningcollege.com The reduction with iron scrap and hydrochloric acid is often preferred in industrial settings because the formed iron(II) chloride can be hydrolyzed, regenerating the acid and thus requiring only a catalytic amount to initiate the reaction. ncert.nic.in

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) are known to effectively reduce aromatic nitro groups while leaving other sensitive groups, such as halogens and cyano groups, unaffected. stackexchange.com Another approach utilizes hydrazine glyoxylate in the presence of zinc or magnesium powder, which selectively reduces the nitro group at room temperature without causing hydrogenolysis of other reducible groups. niscpr.res.in

The successful reduction of this compound yields 3,5-bis(bromomethyl)aniline, a key intermediate for further synthetic modifications.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Conditions | Comments | Reference(s) |

|---|---|---|---|

| H₂, Raney Ni / Pd/C / PtO₂ | Varies (pressure, temp.) | Common catalytic hydrogenation method. ncert.nic.inwikipedia.org | ncert.nic.inwikipedia.org |

| Fe, HCl | Reflux in acid | Industrially preferred method; requires only catalytic acid. ncert.nic.in | ncert.nic.in |

| SnCl₂·2H₂O | Ethanol, 70°C | Selective for nitro groups in the presence of halides, esters, etc. stackexchange.com | stackexchange.com |

| Zn dust, NH₄Cl | Aqueous solution | Reduces nitro compounds to hydroxylamines. wikipedia.orgsurendranatheveningcollege.com | wikipedia.orgsurendranatheveningcollege.com |

| Hydrazine glyoxylate, Zn/Mg | Room Temperature | Selective reduction without hydrogenolysis of other groups. niscpr.res.in | niscpr.res.in |

Cross-Coupling Reactions Involving Nitro Group Substitution

Recent advances in catalysis have enabled cross-coupling reactions where the nitro group of a nitroarene acts as a leaving group. This transformation provides a direct route to form new carbon-carbon and carbon-heteroatom bonds, bypassing the need to first convert the nitroarene to an aryl halide.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination has been successfully applied to nitroarenes for the formation of C-N bonds. wikipedia.orgnih.gov This reaction couples the nitroarene with primary or secondary amines. The process is believed to involve the oxidative addition of the Ar-NO₂ bond to a palladium(0) complex, followed by an exchange of the nitrite with the amine and subsequent reductive elimination. nih.gov The use of bulky, electron-rich phosphine ligands, such as dialkyl(biaryl)phosphines, is critical for the success of this transformation. nih.govnumberanalytics.com The reaction demonstrates good functional group tolerance. numberanalytics.com

A study by Nakao et al. in 2017 reported the first successful Buchwald-Hartwig amination of nitroarenes with various amines using a palladium catalyst. nih.govresearchgate.net

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Nitroarenes

| Nitroarene Substrate | Amine Coupling Partner | Catalyst/Ligand | Base | Product | Reference(s) |

|---|---|---|---|---|---|

| Nitrobenzene (B124822) | Diphenylamine | Pd(acac)₂ / BrettPhos | K₃PO₄ | Triphenylamine | nih.govresearchgate.net |

| 4-Nitrotoluene | Aniline | Pd(acac)₂ / BrettPhos | K₃PO₄ | 4-Methyl-N-phenylaniline | nih.gov |

| 1-Nitro-4-(trifluoromethyl)benzene | Dibenzylamine | Pd(acac)₂ / BrettPhos | K₃PO₄ | N,N-Dibenzyl-4-(trifluoromethyl)aniline | nih.gov |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which typically couples aryl halides with boronic acids, has also been adapted for nitroarenes. harvard.edufishersci.co.uk This allows for the formation of biaryl compounds directly from a nitro-substituted precursor. Similar to the amination, this reaction is facilitated by palladium catalysts bearing specific ligands. The reaction generally proceeds under mild conditions and is compatible with a range of functional groups. fishersci.co.uk While base is typically required, base-free conditions have also been developed for certain substrates. rsc.orgacs.org

Oxidation Reactions of Bromomethyl Groups

The two bromomethyl groups of this compound are benzylic halides, making them amenable to oxidation to form aldehyde or carboxylic acid functionalities.

Conversion to Aldehyde Derivatives

The selective oxidation of benzylic bromides to aldehydes can be accomplished through several methods that avoid over-oxidation to the carboxylic acid.

Kornblum Oxidation: This classic method involves the reaction of a benzylic halide with dimethyl sulfoxide (DMSO) in the presence of a base like sodium bicarbonate. wikipedia.orgniscair.res.in The reaction proceeds through an alkoxysulfonium salt intermediate, which then eliminates to form the aldehyde. wikipedia.org While effective, this reaction often requires elevated temperatures. Modified, greener versions of the Kornblum oxidation have been developed, for instance, using NaOH-modified graphitic carbon nitride (g-C₃N₄) and molecular oxygen under visible light at room temperature. rsc.org

Pyridine N-oxide: Benzylic halides can be oxidized to aldehydes using pyridine N-oxide, often in the presence of silver oxide (Ag₂O) to facilitate the initial substitution. nih.gov This method works under mild conditions for a variety of substituted benzyl (B1604629) bromides. nih.gov

Other Oxidants: Other reagents, such as sodium nitrate (B79036) with sodium hydroxide, have been reported for the conversion of benzylic bromides to benzaldehydes. acs.org Another mild method uses 1-butyl-3-methyl imidazolium periodate at room temperature. asianpubs.org The Sommelet reaction, using hexamethylenetetramine, is another route, though its substrate scope can be limited. asianpubs.org

Table 3: Methods for the Oxidation of Benzylic Bromides to Aldehydes

| Method | Reagents | Conditions | Comments | Reference(s) |

|---|---|---|---|---|

| Kornblum Oxidation | DMSO, NaHCO₃ | High temperature | Classic method for converting alkyl halides to carbonyls. wikipedia.org | wikipedia.org |

| Modified Kornblum | g-C₃N₄-NaOH, O₂, LED light | Room Temperature | Eco-friendly, high conversion for benzyl bromide. rsc.org | rsc.org |

| Pyridine N-oxide | Pyridine N-oxide, Ag₂O | Acetonitrile, Room Temp. | Efficient for benzylic halides with various substituents. nih.gov | nih.gov |

| Nitrate Oxidation | NaNO₃, 10% NaOH | 120 °C | Simple and effective approach. acs.org | acs.org |

| Imidazolium Periodate | [bmim]IO₄ | Room Temperature | Mild conditions, high yields. asianpubs.org | asianpubs.org |

Conversion to Carboxylic Acid Derivatives

Stronger oxidizing conditions can convert the bromomethyl groups directly into carboxylic acids. This transformation typically involves a two-step process in situ: hydrolysis of the benzyl bromide to a benzyl alcohol, followed by oxidation of the alcohol to the carboxylic acid.

Potassium Permanganate (KMnO₄): This is a powerful and common oxidizing agent for converting alkyl groups on a benzene ring into carboxylic acids, provided there is at least one benzylic hydrogen. masterorganicchemistry.com The reaction is typically harsh and may not be suitable for molecules with sensitive functional groups. masterorganicchemistry.com

Hydrogen Peroxide with a Catalyst: A more environmentally friendly method involves using 30% hydrogen peroxide with a catalyst such as sodium tungstate (Na₂WO₄·2H₂O) and a phase-transfer catalyst. organic-chemistry.orgorganic-chemistry.org This system can directly oxidize benzyl bromides to the corresponding benzoic acids in an organic solvent-free medium. organic-chemistry.org The presence of electron-withdrawing groups on the benzene ring can facilitate higher yields. organic-chemistry.org

The full oxidation of this compound would yield 5-nitroisophthalic acid.

Other Reactivity Patterns and Rearrangements

Condensation Reactions with Carbonyl Compounds

The bromomethyl groups of this compound can be converted into nucleophilic reagents that readily participate in condensation reactions with carbonyl compounds like aldehydes and ketones. This is a powerful strategy for forming new carbon-carbon double bonds.

Wittig Reaction: This reaction involves the use of a phosphorus ylide. umkc.edumnstate.edu The first step is the conversion of the benzylic bromide into a benzyltriphenylphosphonium salt by reaction with triphenylphosphine. Treatment of this salt with a strong base generates the highly reactive ylide. umkc.edu The ylide then attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of an alkene and triphenylphosphine oxide. umkc.eduudel.edu The reaction is highly versatile and specific in the placement of the double bond. mnstate.edunih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that typically favors the formation of (E)-alkenes. wikipedia.orgorgsyn.org It involves the reaction of a phosphonate carbanion with a carbonyl compound. The starting this compound would first be converted into a phosphonate ester via the Michaelis-Arbuzov reaction with a trialkyl phosphite. acs.org The resulting phosphonate is then deprotonated with a base to form a nucleophilic carbanion, which reacts with the aldehyde or ketone. wikipedia.orgbrainly.com HWE reagents are generally more reactive than the corresponding phosphorus ylides. orgsyn.org

These condensation reactions provide a pathway to synthesize stilbene-like structures and other vinyl-substituted aromatic compounds from this compound.

Chemical Reactivity and Transformational Chemistry of 1,3 Bis Bromomethyl 5 Nitrobenzene

A notable example of the utility of this compound in constructing complex cyclic systems is its use in the synthesis of novel cyclophanes through intermolecular cyclization that ultimately forms a larger, single cyclic molecule.

Detailed research has demonstrated the synthesis of a unique cyclophane through a 2:2 cyclization reaction. In this process, two molecules of this compound react with two molecules of a bis-phenolic compound. ntnu.edu.tw

A specific instance of this is the reaction with Bisphenol A. This reaction leads to the formation of a large macrocycle, identified as 17,17,40,40-tetramethyl-7,30-dinitro-1,10,24,33-tetraoxa[2.2.1.2.2.1]metaparaparametaparaparacyclophane. ntnu.edu.tw This transformation highlights the potential of this compound to act as a key building block in supramolecular chemistry. The resulting cyclophane was also found to form a 1:1 complex with benzene. ntnu.edu.tw

The reaction proceeds via a double Williamson ether synthesis, where the phenoxide ions of Bisphenol A act as nucleophiles, displacing the bromide ions from the bromomethyl groups of this compound.

Table of Reactants and Products for Cyclophane Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Bisphenol A | 17,17,40,40-Tetramethyl-7,30-dinitro-1,10,24,33-tetraoxa[2.2.1.2.2.1]metaparaparametaparaparacyclophane |

Role in Advanced Organic Synthesis As a Versatile Building Block

Precursor in Macrocyclic Compound Synthesis

The synthesis of macrocycles, large ring-like molecules, is a significant area of research due to their unique host-guest chemistry and biological activities. 1,3-Bis(bromomethyl)-5-nitrobenzene is a favored precursor in this field.

Derivatives of 1,3-bis(bromomethyl)benzene (B165771) are widely utilized in the synthesis of macrocycles through S(_N)2 reactions. nih.gov The presence of the nitro group in this compound significantly enhances the electrophilicity of the benzylic carbons in the bromomethyl groups. This heightened reactivity makes it an excellent bis-electrophilic reagent, readily reacting with dinucleophiles to form large ring structures. The rigid aromatic core of the molecule also provides a well-defined structural element within the resulting macrocycle.

A notable application of this compound is in the synthesis of hemicucurbituril derivatives. In one study, this compound was used as a key building block in a fragment coupling strategy to create a nitrobenzene-containing hemicucurbituril. This synthesis involved the nucleophilic substitution reaction between this compound and 2-imidazolidinone. The resulting macrocycle could be further modified, for instance, by reducing the nitro group to an amino group, demonstrating the versatility of this precursor.

Construction of Polysubstituted Aromatic Systems

The generation of polysubstituted aromatic systems is fundamental to the development of new materials and pharmaceuticals. libretexts.orglibretexts.orgpressbooks.pubfiveable.meyoutube.com this compound serves as an excellent starting point for creating such systems due to the differential reactivity of its functional groups.

The two bromomethyl groups are susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of two new functionalities onto the benzene (B151609) ring. Furthermore, the nitro group can be readily reduced to an amino group. This newly formed amine can then be subjected to a variety of chemical transformations, such as diazotization followed by substitution, or acylation, to introduce further diversity. The ability to sequentially or selectively modify these three positions on the benzene ring provides a powerful strategy for the rational design and synthesis of a vast array of polysubstituted aromatic compounds.

Intermediate in the Synthesis of Complex Molecular Architectures

Beyond macrocycles, this compound is a valuable intermediate in the synthesis of other complex molecular architectures. nih.gov Its bifunctional nature allows it to act as a linker, connecting different molecular fragments. For example, the two bromomethyl groups can react with two separate molecular entities, bringing them together in a defined spatial arrangement dictated by the geometry of the central benzene ring. The nitro group can be carried through several synthetic steps and then transformed at a later stage to introduce a key functionality in the final complex molecule. This strategic use as an intermediate allows for the convergent and efficient assembly of intricate molecular designs.

Methodologies for Creating Diverse Molecular Libraries

The creation of molecular libraries, large collections of related compounds, is a cornerstone of modern drug discovery and materials science. The reactivity profile of this compound makes it an attractive scaffold for combinatorial chemistry and the generation of such libraries.

A common strategy involves the use of bromomethylbenzene derivatives to cyclize peptide libraries. In a similar vein, this compound can be employed as a bifunctional linker to react with a library of building blocks. For instance, by reacting the bis(bromomethyl) compound with a diverse set of dinucleophiles, a library of macrocycles with varying ring sizes and functionalities can be rapidly generated. Alternatively, reaction with a library of mononucleophiles would lead to a collection of disubstituted nitrobenzene (B124822) derivatives. The subsequent modification of the nitro group in these libraries would further enhance their molecular diversity. This approach enables the systematic exploration of chemical space to identify molecules with desired properties.

| Compound Name |

| This compound |

| 2-imidazolidinone |

| α,α'-dibromo-m-xylene |

| Property | Value |

| Molecular Formula | C₈H₇Br₂NO₂ |

| Molecular Weight | 308.96 g/mol |

| IUPAC Name | This compound |

| CAS Number | 51760-20-4 |

Applications in Materials Science and Supramolecular Chemistry

Polymer Chemistry and Functionalized Polymeric Materials

The presence of two highly reactive bromomethyl groups makes 1,3-bis(bromomethyl)-5-nitrobenzene an ideal monomer or cross-linking agent for the synthesis of functional polymers. These benzylic bromide groups are susceptible to nucleophilic substitution and coupling reactions, which are foundational to many polymerization techniques.

Monomer in the Synthesis of Specialty Polymers

This compound serves as a key monomer in the creation of specialty polymers where specific electronic characteristics are desired. The strong electron-withdrawing nature of the nitro group significantly influences the polymer backbone's electronic properties. This is particularly useful in the development of materials for organic electronics. For instance, its structural analogues, like 1,3,5-Tris(bromomethyl)benzene, are used to synthesize dendrimers and light-emitting oligomers. sigmaaldrich.com The incorporation of the nitro-substituted monomer can lead to polymers with tailored energy levels, which is crucial for applications in organic field-effect transistors (OFETs) and other electronic devices. rsc.orgmdpi.com

Precursors for Conjugated Polymers (e.g., Poly(p-phenylenevinylene))

This compound is a valuable precursor for synthesizing derivatives of poly(p-phenylenevinylene) (PPV), a well-known class of conjugated polymers used in organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.netunist.ac.kr The Gilch reaction is a common method for PPV synthesis, and bis(bromomethyl)benzene derivatives are key starting materials. nih.gov

Research has demonstrated the synthesis of novel, hyperbranched PPV derivatives using a nitro-substituted tris(bromomethyl)benzene monomer, which shares key reactive features with this compound. nih.gov The introduction of the nitro-substituted benzene (B151609) ring into the polymer structure was shown to:

Increase the absorption range of the polymer.

Lower the polymer's energy band gap.

Result in polymers with high molecular weights (on the order of 10⁶), excellent solubility in common organic solvents, and good film-forming abilities. nih.gov

These modified properties make the resulting polymers effective acceptor materials in polymeric solar cells. nih.gov The general utility of gem-dibromomethyl aromatic derivatives as precursors for PPV synthesis is well-established. researchgate.net The ability to control polymer molecular weight is also critical, and in some PPV synthesis routes, nitrobenzene (B124822) itself has been used as an inhibitor to achieve this control. researchgate.net

| Polymer System | Key Features from Nitro-Substituted Monomer | Potential Application |

| Hyperbranched PPV Derivatives | Lowered band gap, increased absorption range, high molecular weight, good solubility. nih.gov | Acceptor material in polymeric solar cells. nih.gov |

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. The defined geometry and reactive sites of this compound make it an excellent candidate for constructing complex supramolecular architectures.

Development of Receptors and Sensors through Derivative Synthesis

Derivatives of 1,3-bis(bromomethyl)benzene (B165771) are widely employed as intermediates in the synthesis of macrocycles through SN2 reactions. nih.gov These macrocyclic compounds can act as host molecules, capable of selectively binding smaller guest molecules or ions. The synthesis involves reacting the bis(bromomethyl) compound with a suitable difunctional linker to form a cyclic structure.

The presence of the nitro group on the this compound scaffold is crucial for this application. It imparts specific electronic and hydrogen-bonding characteristics to the resulting macrocycle, influencing the nature of the cavity and its affinity for different guests. This allows for the rational design of receptors for targeted analytes. These synthetic receptors are foundational to the development of chemical sensors. For example, conjugated polymers incorporating specific functional groups have been successfully used to detect nitroaromatic explosives, demonstrating the potential of these systems in security and environmental monitoring. rsc.org The development of biomimetic receptors, which mimic natural biological recognition, is a significant area where such tailored host molecules are applied. univie.ac.at

Nanomaterials and Self-Assembly Processes

The synthesis of nanomaterials can be broadly categorized into top-down and bottom-up approaches. nih.gov The use of molecular building blocks like this compound is a quintessential bottom-up strategy, where molecular-level interactions are harnessed to construct larger, ordered nanostructures.

The polymerization and macrocyclization reactions discussed previously are themselves forms of self-assembly, where covalent bonds direct the formation of well-defined nanostructures (polymers and macrocycles). Beyond covalent synthesis, the non-covalent interactions of the resulting molecules dictate their organization into larger functional assemblies. The nitro group, along with the bromine atoms, can participate in intermolecular interactions such as dipole-dipole forces, π-π stacking, and halogen bonding.

Studies on the crystal structures of similar compounds, such as 1,4-dibromo-2,5-bis(bromomethyl)benzene, reveal that the molecules self-assemble into layered structures linked by intermolecular Br···Br interactions. rsc.orgresearchgate.net The specific substitution pattern and functional groups, like the nitro group, direct this packing. This principle of molecular self-assembly is fundamental to crystal engineering and the production of organic materials with specific solid-state properties required for nanomaterial applications. These processes allow for the creation of materials like thin films and nanoparticles with unique optical and electronic properties. nih.gov

Mechanistic and Theoretical Investigations of 1,3 Bis Bromomethyl 5 Nitrobenzene

Computational Chemistry and Density Functional Theory (DFT) Studies on Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reactivity of 1,3-bis(bromomethyl)-5-nitrobenzene. DFT calculations are employed to model the electronic structure and predict the reactivity of molecules. For similar aromatic compounds, DFT studies using the B3LYP functional with a 6-31+G(d,p) basis set have been shown to be effective in understanding their reactivity and optical properties. mdpi.comsemanticscholar.org

These theoretical calculations can determine various quantum chemical descriptors that help in assessing the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. mdpi.comsemanticscholar.org For instance, studies on related nitroaromatic compounds have shown that a reduced HOMO-LUMO gap, on the order of 4.0 eV, points to a reactive nature. mdpi.comsemanticscholar.org

Furthermore, Natural Population Analysis (NPA) within DFT can reveal charge distribution and potential sites for nucleophilic or electrophilic attack. mdpi.com In the case of this compound, the electron-withdrawing nitro group significantly influences the electron density distribution across the benzene (B151609) ring and the benzylic carbons of the bromomethyl groups. This polarization makes the benzylic carbons electrophilic and susceptible to nucleophilic attack.

Energy framework analysis, another computational tool, can elucidate the intermolecular interaction energies within the crystal lattice, which can influence the solid-state reactivity of the compound. mdpi.comsemanticscholar.org These theoretical studies complement experimental findings and provide a deeper, molecular-level understanding of the reaction pathways and kinetics.

Elucidation of Reaction Mechanisms (e.g., SN2 pathways, Free Radical Chain Processes)

The primary reaction mechanism for this compound involves nucleophilic substitution, predominantly following an S(_N)2 (Substitution Nucleophilic Bimolecular) pathway. nih.gov This is characteristic of primary benzylic halides. The S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). masterorganicchemistry.comwikipedia.orgchemistrysteps.com This "backside attack" leads to an inversion of stereochemistry at the reaction center if it is chiral. masterorganicchemistry.comwikipedia.org

The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile, making it a second-order reaction. wikipedia.orgchemistrysteps.com The structure of the substrate plays a critical role; S(_N)2 reactions are fastest for sterically unhindered substrates like methyl and primary halides. masterorganicchemistry.comwikipedia.orgyoutube.com The two primary benzylic carbons in this compound are readily accessible to nucleophiles, facilitating this reaction pathway.

While the S(_N)2 mechanism is dominant, the presence of the nitro group introduces the possibility of alternative reaction pathways under specific conditions. For some nitroaromatic compounds, such as 4-nitrobenzyl bromide, reactions with certain bases can proceed through an anion-radical mechanism. researchgate.net This involves an initial electron transfer from the base to the nitroaromatic compound, forming a radical anion. However, studies on 4-nitrobenzyl bromide have shown that it does not typically react with hard bases via this electron-transfer chain reaction, instead favoring the S(_N)2 product. researchgate.net The reaction with soft bases, however, can lead to products derived from an anion-radical mechanism. researchgate.net Given the structural similarities, it is plausible that this compound could exhibit similar reactivity patterns, although the S(_N)2 pathway remains the most commonly observed.

Electronic Structure Analysis and Its Influence on Reaction Kinetics

The electronic structure of this compound is a key determinant of its reactivity and reaction kinetics. The molecule's electronic properties are heavily influenced by the substituents on the benzene ring: the two bromomethyl groups and the strongly electron-withdrawing nitro group.

The nitro group (NO(_2)) exerts a powerful -I (inductive) and -R (resonance) effect, withdrawing electron density from the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but activates the benzylic positions toward nucleophilic attack. The electron withdrawal by the nitro group is delocalized across the (\pi)-system of the benzene ring, which in turn affects the C-Br bonds of the bromomethyl groups.

This electronic pull increases the partial positive charge on the benzylic carbon atoms, making them more electrophilic and thus more reactive towards nucleophiles. This enhanced electrophilicity facilitates the S(_N)2 reaction by lowering the activation energy for the nucleophilic attack. The rate of the S(_N)2 reaction is directly proportional to the electrophilicity of the carbon center and the stability of the leaving group. wikipedia.orgchemistrysteps.com

The kinetics of the reaction, being second-order, are described by the rate law: Rate = k[Substrate][Nucleophile]. wikipedia.orgchemistrysteps.com The electronic effects of the nitro group are reflected in the rate constant, k. A more electron-deficient benzylic carbon will lead to a larger value of k and a faster reaction rate, assuming other factors like steric hindrance and solvent are constant. The stability of the bromide ion as a good leaving group also contributes to the favorable kinetics of the S(_N)2 reaction.

Advanced Spectroscopic Techniques for Reaction Monitoring and Structural Confirmation (e.g., NMR, GC-MS, HPLC, X-ray Diffraction)

A variety of advanced spectroscopic and analytical techniques are indispensable for monitoring reactions involving this compound and for confirming the structure of its products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: H NMR and C NMR are powerful tools for the structural elucidation of both the starting material and its derivatives. In the H NMR spectrum of a related compound, 1,3-bis(bromomethyl)benzene (B165771), the protons of the bromomethyl groups and the aromatic protons exhibit characteristic chemical shifts. chemicalbook.com For this compound, the electron-withdrawing nitro group would cause the aromatic protons to shift further downfield. Monitoring the disappearance of the signal for the CH(_2)Br protons and the appearance of new signals corresponding to the product of a substitution reaction allows for real-time reaction tracking.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing the volatile products of reactions involving this compound. The gas chromatograph separates the components of a reaction mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, enabling their identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another separation technique that is particularly useful for non-volatile or thermally unstable compounds. bldpharm.com It can be used to monitor the progress of a reaction by separating the reactant, products, and any intermediates, and quantifying their relative amounts over time. This is crucial for studying reaction kinetics.

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid. nih.gov X-ray diffraction studies on a related compound, 1,3-bis(bromomethyl)-2-nitrobenzene, have revealed details about its molecular geometry, such as the dihedral angle of the nitro group relative to the benzene ring and the conformation of the bromomethyl groups. nih.gov Such data is invaluable for understanding the steric and electronic properties that govern the molecule's reactivity. For example, it was found that the bromomethyl groups in this related compound are oriented anti to each other. nih.gov

Comparative Analysis and Structure Reactivity Relationships

Influence of Substituent Effects on Reactivity (e.g., Nitro Group, Bromomethyl Positions)

The chemical reactivity of 1,3-bis(bromomethyl)-5-nitrobenzene is fundamentally governed by the electronic and steric effects of its substituents. The nitro group (-NO₂) and the two bromomethyl groups (-CH₂Br) at the 1,3-positions create a unique chemical environment.

Nitro Group: The nitro group is a potent electron-withdrawing group, exerting its influence through both the inductive effect (-I) and the resonance effect (-R or -M). quora.com This strong deactivation of the benzene (B151609) ring makes electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation, significantly more difficult and would require harsh reaction conditions. msu.edu The deactivation is most pronounced at the ortho and para positions relative to the nitro group. quora.com In this compound, the positions ortho (4,6-positions) and para (2-position, which is substituted) to the nitro group are electronically deactivated.

Conversely, this electron withdrawal is precisely what enhances the reactivity of the bromomethyl groups. The nitro group pulls electron density from the benzylic carbons (the carbons attached to the bromine atoms), making them more electrophilic and thus more susceptible to nucleophilic attack. This increased electrophilicity facilitates nucleophilic substitution reactions (e.g., Sₙ2 type), where the bromine atoms act as good leaving groups. msu.edu

Comparative Studies with Analogous Bis(halomethyl)arenes

To fully understand the reactivity of this compound, it is instructive to compare it with structurally similar molecules.

The most direct comparison is with 1,3-bis(bromomethyl)benzene (B165771), the parent compound lacking the nitro substituent.

1,3-Bis(bromomethyl)benzene: This compound is also a versatile alkylating agent used in the synthesis of macrocycles and other complex structures. nih.gov However, the absence of the strongly electron-withdrawing nitro group means the benzylic carbons in 1,3-bis(bromomethyl)benzene are less electrophilic than those in its nitrated counterpart. Consequently, this compound is expected to be more reactive towards nucleophiles in Sₙ2 reactions.

Other Derivatives: Comparing the title compound to derivatives with electron-donating groups, such as 1,3-bis(bromomethyl)-5-methylbenzene, further highlights the role of the substituent. The methyl group in the latter is electron-donating, which slightly deactivates the benzylic positions towards nucleophilic attack compared to the unsubstituted analog and significantly so compared to the nitro-substituted version. Conversely, a derivative with an even stronger electron-withdrawing group than nitro, like the trifluoromethyl group (-CF₃) in 1,3-bis(bromomethyl)-5-(trifluoromethyl)benzene, would exhibit further enhanced reactivity at the bromomethyl sites, though steric effects could also play a role.

Table 1: Comparison of 1,3-Bis(bromomethyl)benzene Derivatives

| Compound | Substituent at C5 | Electronic Effect of Substituent | Expected Reactivity at -CH₂Br groups (towards Nucleophiles) |

| 1,3-Bis(bromomethyl)benzene | -H | Neutral (Reference) | Baseline |

| This compound | -NO₂ | Strongly Electron-Withdrawing | Highest |

| 1,3-Bis(bromomethyl)-5-methylbenzene | -CH₃ | Electron-Donating | Lowest |

| 1,3-Bis(bromomethyl)-5-methoxybenzene | -OCH₃ | Electron-Donating (Resonance) | Low |

| 1,3-Bis(bromomethyl)-5-(trifluoromethyl)benzene | -CF₃ | Strongly Electron-Withdrawing | High |

The nature of the halogen atom in the halomethyl group is a primary determinant of reactivity in nucleophilic substitution reactions. The general order of reactivity for benzylic halides is R-CH₂I > R-CH₂Br > R-CH₂Cl. researchgate.net

1,3-Bis(chloromethyl)-5-nitrobenzene: The chloromethyl analog would be significantly less reactive than this compound. The carbon-chlorine bond is stronger and less polarizable than the carbon-bromine bond, making chloride a poorer leaving group compared to bromide. Radical chlorination is also known to be less selective than bromination, which can complicate synthesis. conicet.gov.ar

1,3-Bis(iodomethyl)-5-nitrobenzene: Conversely, the iodomethyl analog would be the most reactive of the three. The carbon-iodine bond is the weakest and longest, making iodide an excellent leaving group. This high reactivity often comes at the cost of reduced stability, making such compounds more challenging to synthesize and store.

A study on simpler benzyl (B1604629) halides confirmed that benzyl bromide is more reactive than benzyl chloride. nih.gov This principle directly applies to the bis-substituted nitrobenzene (B124822) series.

The relative positions of the nitro and bromomethyl groups have a profound effect on the molecule's reactivity and structure.

1,2-Bis(bromomethyl)nitrobenzenes: In isomers like 1,2-bis(bromomethyl)-4-nitrobenzene, the nitro group is ortho and para to the benzylic positions. This placement allows for direct resonance stabilization of the negative charge that develops in the transition state of an SₙAr reaction on the ring itself. msu.edu For Sₙ2 reactions at the benzylic carbon, the ortho-nitro group can exert a significant electronic effect and potentially participate intramolecularly, influencing the reaction rate. mdpi.comnih.gov Steric hindrance between the adjacent bromomethyl groups in a 1,2-isomer is also a critical factor, potentially restricting their conformational freedom and influencing their reactivity in cyclization reactions. acs.org

1,4-Bis(bromomethyl)nitrobenzenes: In an isomer such as 1,4-bis(bromomethyl)-2-nitrobenzene, the nitro group is ortho to one bromomethyl group and meta to the other. The ortho-positioned group would be significantly activated towards nucleophilic substitution. The reactivity of p-nitrobenzyl bromide is well-documented and shows the activating effect of a para-nitro group. nih.govnih.gov Therefore, the reactivity of the two bromomethyl groups in such an isomer would be differentiated.

This compound: As discussed, the meta-positioning in the title compound means the strong, activating -R effect of the nitro group does not directly stabilize a developing carbanionic character at the benzylic carbons during substitution. stackexchange.com This generally renders the benzylic positions in the 1,3,5-isomer less reactive towards nucleophiles than their counterparts in ortho- or para-nitro substituted isomers, where direct resonance delocalization provides a lower energy transition state.

Table 2: Qualitative Reactivity Comparison of Isomeric Bis(bromomethyl)nitrobenzenes

| Isomer | Position of -NO₂ Relative to -CH₂Br | Influence of -NO₂ on Benzylic Reactivity | Expected Relative Reactivity |

| ortho/para-isomers (e.g., 1,2- or 1,4-bis(bromomethyl)nitrobenzenes) | Ortho or Para | Strong activation via resonance (-R effect) and induction (-I effect) | High |

| meta-isomer (this compound) | Meta | Activation primarily via induction (-I effect) | Moderate |

Strategies for Tailoring Reactivity via Systematic Structural Modifications

The reactivity of this compound can be strategically tuned for specific synthetic applications through systematic modifications of its structure.

Varying the Halogen: As established, one of the most effective ways to modulate reactivity is by changing the halogen. Replacing bromine with chlorine would yield a less reactive, more stable precursor, which might be advantageous for reactions requiring controlled, stepwise substitutions. Conversely, using iodine would produce a highly reactive intermediate suitable for rapid, high-yield transformations where stability is less of a concern.

Altering the Electronic Nature of the Ring: The reactivity of the benzylic positions is directly proportional to the electron-withdrawing strength of the ring substituents. The nitro group can be replaced with other functional groups to fine-tune this property.

To increase reactivity: Introduce additional electron-withdrawing groups (e.g., -CN, -CF₃, or another -NO₂) onto the ring.

To decrease reactivity: Replace the nitro group with a weaker electron-withdrawing group (e.g., a carbonyl) or an electron-donating group (e.g., -CH₃, -OCH₃). chemistrysteps.com

Modifying Substituent Positions: As the isomer comparison shows, altering the placement of the functional groups provides another powerful tool for controlling reactivity. Moving the nitro group to an ortho or para position relative to the bromomethyl groups would significantly increase their susceptibility to nucleophilic attack. This strategy can also be used to differentiate the reactivity of the two bromomethyl groups within the same molecule, enabling selective or sequential reactions.

By understanding these structure-reactivity relationships, chemists can rationally design and select the most appropriate bis(halomethyl)arene scaffold for a desired synthetic outcome, balancing the need for high reactivity with considerations of stability and selectivity.

Future Research Directions and Emerging Avenues

Catalyst Development Utilizing Derivatives of 1,3-Bis(bromomethyl)-5-nitrobenzene

The development of novel catalysts is a cornerstone of modern chemistry, and derivatives of this compound serve as valuable precursors in this field. The compound's primary role is as a building block for constructing complex ligand architectures, particularly macrocycles, which can coordinate with metal centers to form active catalysts.

The two highly reactive bromomethyl groups are ideal for engaging in bimolecular nucleophilic substitution (SN2) reactions with difunctional nucleophiles. nih.gov This reactivity allows for the synthesis of a wide array of macrocyclic structures that can act as hosts for various metal ions. The nitro group, being strongly electron-withdrawing, influences the electronic properties of the benzene (B151609) ring and any subsequent ligand system derived from it. This electronic tuning can be critical for modulating the catalytic activity and selectivity of the final metal complex.

Future research is directed towards synthesizing novel macrocycles and cryptands from this precursor. By varying the nucleophilic linking groups (e.g., amines, thiols, phenols), a library of ligands can be generated. These ligands can then be complexed with transition metals like palladium, platinum, copper, or rhodium, which are known for their catalytic prowess in reactions such as cross-coupling, hydrogenation, and oxidation. For instance, copper-based metal-organic frameworks (MOFs) have demonstrated high efficiency in the catalytic reduction of nitroarenes. mdpi.com Derivatives of this compound could be used to create bespoke ligands for similar non-noble metal catalysts. mdpi.com

Table 1: Potential Catalyst Ligands Derived from this compound

| Ligand Type | Synthetic Strategy | Potential Metal Center | Target Catalytic Reaction |

|---|---|---|---|

| N-containing Macrocycle (e.g., Cyclam derivative) | Reaction with a tetra-amine linker | Cu(II), Ni(II), Co(II) | Oxidation, Electrocatalytic Reduction |

| Crown Ether Analogue | Reaction with a polyethylene (B3416737) glycol dithiol | Pd(II), Pt(II) | Suzuki or Heck Cross-Coupling |

| Thia-macrocycle | Reaction with sodium sulfide (B99878) or a dithiol | Ag(I), Hg(II) | Sensing, Coordination Chemistry |

| Functionalized Pincer Ligand | Stepwise reaction with amines and phosphines | Ru(II), Ir(III) | Hydrogenation, Dehydrogenation |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. The properties of this compound make it an excellent candidate for integration into such systems.

The SN2 reactions central to its utility are often fast and exothermic. In a flow reactor, the high surface-area-to-volume ratio allows for precise temperature control, mitigating the risk of thermal runaways and improving product selectivity by minimizing side reactions. Reactants can be pumped and mixed continuously, allowing for the rapid and scalable production of macrocyclic intermediates.

An emerging research direction is the development of automated platforms that use this compound as a key building block. An automated system could sequentially introduce different linking agents to a stream of this compound, enabling the rapid synthesis of a diverse library of derivatives for screening in areas like drug discovery or materials science. This approach would drastically reduce the time required for synthesis and purification compared to manual batch methods.

Table 2: Hypothetical Flow Synthesis Parameters for a Macrocycle

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Reactor Type | Packed-bed reactor with a solid-supported base | Facilitates reaction and simplifies purification by retaining excess base. |

| Solvent | Acetonitrile or Dimethylformamide (DMF) | Good solubility for both the electrophile and nucleophile. |

| Flow Rate | 0.1 - 1.0 mL/min | Allows for sufficient residence time for the reaction to complete. |

| Temperature | 60 - 100 °C | Accelerates SN2 reaction rates for efficient conversion. |

| Back Pressure | 5 - 10 bar | Allows for heating solvents above their atmospheric boiling points. |

Exploration of Novel Reaction Pathways for Enhanced Synthetic Utility

While the primary utility of this compound lies in its role as a dielectrophile for macrocyclization, its full synthetic potential remains to be explored. Future research will likely focus on uncovering novel reaction pathways to generate a wider variety of functional molecules.

One avenue involves the transformation of the bromomethyl groups into other functionalities. For example, oxidation of the bromomethyl groups could yield the corresponding dialdehyde, 5-nitroisophthalaldehyde. Aromatic dialdehydes are valuable precursors for polymers, Schiff base ligands, and complex heterocyclic systems. researchgate.net Efficient methods for this transformation, perhaps using modern oxidizing agents like DMSO with a bicarbonate base or via silver nitrate (B79036) promoted hydrolysis, are of significant interest. researchgate.net

Another area of exploration is the reactivity of the nitro group. While often considered a stable directing group, it can be reduced to an amine. The resulting 3,5-bis(bromomethyl)aniline would be a highly versatile trifunctional monomer. The amine could be acylated, alkylated, or diazotized to introduce further diversity, while the bromomethyl groups remain available for subsequent substitution or polymerization reactions. This would open pathways to novel dendrimers, star polymers, and functionalized materials where the core amine provides a unique attachment point.

Furthermore, the combination of benzylic bromides and a deactivating nitro group suggests potential for radical-based reactions or transformations under photochemical conditions. Irradiation could lead to the formation of benzylic radicals, opening up pathways for C-C bond formation or other radical-mediated processes that are distinct from the well-established nucleophilic substitution chemistry.

Applications in Advanced Chemical Biology as Synthetic Tools

In chemical biology, molecules that can link, label, or constrain biomolecules are indispensable. This compound is a rigid scaffold that can be elaborated into sophisticated synthetic tools for such purposes, with a strict focus on the synthetic methods to create these tools rather than their biological outcomes.

The two bromomethyl groups provide convergent points for attaching different chemical entities. This makes the nitrobenzene (B124822) core an ideal foundation for constructing bifunctional linkers. For example, one bromomethyl group could be reacted with a thiol-containing biomolecule or surface, while the other is converted into a bioorthogonal handle (e.g., an azide (B81097) or alkyne via substitution) for click chemistry. The distance and rigid orientation between the two functional arms, dictated by the 1,3-substitution on the benzene ring, can be advantageous for applications requiring precise spatial control.

Future research could focus on using this compound to synthesize novel chemical probes. By attaching a fluorescent reporter to one side and a reactive group to the other, probes can be designed for activity-based protein profiling. The nitro group itself can act as a fluorescence quencher or be reduced to an amine for further functionalization. The synthetic challenge lies in the selective, stepwise functionalization of the two bromomethyl groups, a task that could be achieved by leveraging subtle differences in reactivity or by using protecting group strategies. This allows for the controlled construction of hetero-bifunctional molecules, expanding the toolkit available for studying complex biological systems.

Table 3: Examples of Synthetic Tools Derivable from this compound

| Tool Type | Synthetic Approach | Key Features |

|---|---|---|

| Rigid Bifunctional Linker | Sequential SN2 reactions with two different nucleophiles. | Defined distance and angle between functional ends. |